Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride is classified as a fluorinated amino acid derivative. It contains a cyclobutane ring, an amino group, and a carboxylate moiety, which are typical features in compounds that exhibit biological activity. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.
The synthesis of methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride typically involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate spatial arrangements and interactions.
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in research.
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride has several scientific applications:
The synthesis of isotopologues of Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride leverages positron-emitting radionuclides for positron emission tomography (PET) imaging applications. Fluorine-18 (¹⁸F) labeling employs nucleophilic substitution due to the electrophilic nature of the cyclobutyl fluoride moiety. The Al[¹⁸F]F-RESCA (Restrained Complexing Agent) methodology enables chelation-based ¹⁸F-labeling under mild conditions (37–60°C, 12–60 minutes), circumventing traditional harsh nucleophilic substitutions that degrade strained cyclobutane systems. This approach achieves radiochemical yields of 50–70% and molar activities >2 GBq/μmol, critical for in vivo tracer sensitivity [5] [10]. For carbon-11 (¹¹C) labeling, the "loop method" utilizes captive solvents in microfluidic systems to enhance methylation efficiency. This technique facilitates ¹¹C-introduction at the carboxylate or amino groups via [¹¹C]CH₃I or [¹¹C]CO₂ fixation, achieving end-of-synthesis yields of 5.4 ± 2.2 GBq and molar activities of 194 ± 66 GBq/μmol within 30 minutes—superior to reactor-based methods [3] [6]. Fluoride-mediated desilylation of organosilane precursors further enables ¹¹C-carboxylation with [¹¹C]CO₂ under thermodynamic control, exploiting Si-F bond formation to generate carbanions for nucleophilic trapping [8].
Table 1: Comparative Radiolabeling Strategies
Radionuclide | Method | Precursor | Reaction Conditions | Radiochemical Yield | Molar Activity |
---|---|---|---|---|---|
¹⁸F | Al[¹⁸F]F-RESCA chelation | RESCA-conjugated cyclobutane | 60°C, 12 min, NaOAc pH 4.65 | 50–70% | >2 GBq/μmol |
¹¹C | Loop methylation | Desilylated precursor | RT, captive solvent | 5.4 ± 2.2 GBq (EOS) | 194 ± 66 GBq/μmol |
¹¹C | Pd-mediated coupling | Organozinc/borane | 80°C, 5 min | 40–60% | 132–171 GBq/μmol |
Stereoselective synthesis of the trans-1,3-disubstituted cyclobutane scaffold mandates precise geometric control due to conformational effects on biological target engagement. Ring-closing metathesis of alkenyl precursors with Grubbs catalysts followed by fluorination achieves trans selectivity through steric-directed addition. For ¹⁸F-incorporation, electrophilic fluorination (¹⁸F-F₂) of enol silyl ethers or stannanes proceeds with retention of configuration, capitalizing on the rigid bicyclic transition state to maintain the trans relationship between C1-fluorine and C3-amino groups [1] [10]. Conformational analysis via X-ray crystallography confirms that the trans configuration minimizes steric interactions between the 1-fluorine and 3-ammonium substituents, adopting a puckered ring geometry that enhances tumor avidity in analogues like anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC) [1]. Solid-state NMR further validates that the trans isomer exhibits a distinct ¹⁹F chemical shift (-145 to -155 ppm) versus the cis counterpart, enabling reaction monitoring [4].
Table 2: Stereochemical Outcomes in Cyclobutane Synthesis
Method | Precursor | Stereoselectivity | Key Stereocontrol Feature |
---|---|---|---|
Ring-closing metathesis | 1,7-Dienes | trans >20:1 | Ring strain minimization |
Electrophilic ¹⁸F-fluorination | Enol stannanes/silyl ethers | trans exclusively | Chair-like transition state geometry |
Nucleophilic fluorination | Mesylated cyclobutanol | trans:cis (3:1) | Sₙ2 backside attack inversion |
Simultaneous protection of the amine and carboxylate functionalities is essential during cyclobutane ring construction. The amino group is typically masked as a tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) due to orthogonal deprotection under acidic (TFA) or hydrogenolytic conditions (Pd/C), respectively. For RESCA-mediated ¹⁸F-labeling, the carboxylate is protected as a methyl ester, hydrolyzed post-radiolabeling using LiOH to afford the free acid without epimerization [5] [9]. In solution-phase routes, tert-butyl esters provide steric shielding and are cleavable with trifluoroacetic acid, while silyl esters (e.g., tert-butyldimethylsilyl) offer fluoride-mediated deprotection compatible with ¹⁸F-workflows. Orthogonal protection is exemplified by employing Fmoc (fluorenylmethyloxycarbonyl) for the amine—removable with piperidine—coupled with methyl ester hydrolysis, enabling sequential deprotection for hydrochloride salt formation [6].
Table 3: Protecting Group Strategies and Deprotection Conditions
Functional Group | Protecting Group | Deprotection Reagent | Compatibility Notes |
---|---|---|---|
Amine | Boc | TFA/DCM (1:1), 1 h | Acid-labile; stable during nucleophilic fluorination |
Amine | Cbz | H₂/Pd-C, 4–6 h | Hydrogen-sensitive substrates incompatible |
Carboxylate | Methyl ester | LiOH/THF-H₂O, 25°C | Avoids racemization in α-chiral centers |
Carboxylate | tert-Butyl ester | TFA, 25°C, 30 min | Compatible with RESCA conjugation |
Solid-phase peptide synthesis (SPPS) enables sequential assembly of functionalized cyclobutanes pre-anchored to resins, exemplified by RESCA-conjugated Affibody molecules. The cyclobutane carboxylate is linked to Wang or Rink amide resin via the C-terminus, permitting iterative coupling of N-protected amino acids. After fluorination and deprotection, cleavage (TFA/H₂O) releases the product with >95% purity, minimizing purification needs. SPPS advantages include automation compatibility, high yields for peptide-cyclobutane hybrids, and built-in purification through resin washing [5].
Solution-phase synthesis employs batch reactors or microfluidic devices for cyclobutane ring formation. The loop method confines precursors and [¹¹C]CH₃I in a solvent-filled circuit, enhancing reaction kinetics via turbulent flow. This achieves ¹¹C-methylation yields of 80–90% in <5 minutes, outperforming traditional vial-based reactors (40–60% yield, 10 minutes). However, solution-phase routes require post-synthesis chromatography (e.g., C18 HPLC), reducing overall recovery to 50–60% [3] [6].
Critical trade-offs:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9